3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of condensed sulfur-containing pyridine systems, specifically in constructing penta- and hexacyclic heterocyclic systems. This involves the alkylation of 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene, leading to the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives (Dotsenko, Sventukh, & Krivokolysko, 2012).
Pharmacological Studies
- The compound has been synthesized and shown to exhibit antidepressant activity, most pronounced at a dose of 1.6 mg/kg (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
- It was involved in studies for new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7, showing potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Heterocyclic Chemistry
- Studies have been conducted on the synthesis of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing its use in creating new heterocyclic compounds (Simo, Rybár, & Alföldi, 1998).
Novel Purinedione Derivatives
- Research on new [c,d]-Fused Purinediones, specifically 2-Substituted 9-Methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, has been conducted to explore its chemical properties and potential applications (imo, Rybár, & Alföldi, 1995).
Pharmacokinetics and Metabolism
- The compound has been involved in studies regarding the metabolism and disposition of linagliptin, a dipeptidyl peptidase-4 inhibitor used in diabetes treatment. These studies focus on understanding its pharmacokinetics and the role of its metabolites in human volunteers (Blech, Ludwig-Schwellinger, Gräfe-Mody, Withopf, & Wagner, 2010).
Receptor Ligand Studies
- It has been used in creating arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment, leading to the synthesis of derivatives that show high affinity for 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. This highlights its potential in the development of new pharmacological agents (Jurczyk et al., 2004).
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-10-13-25(14-11-15)20-22-18-17(19(27)23-21(28)24(18)2)26(20)12-6-9-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAGAMSWOMCGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.